4-Nitrophenoxyacetic acid hydrazide
Overview
Description
4-Nitrophenoxyacetic acid hydrazide is an organic compound with the molecular formula C8H9N3O4 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a nitro group at the para position and the carboxylic acid is converted to a hydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrophenoxyacetic acid hydrazide can be synthesized through a multi-step process. One common method involves the following steps:
Nitration of Phenol: Phenol is nitrated to produce 4-nitrophenol using a mixture of concentrated sulfuric acid and nitric acid.
Etherification: 4-Nitrophenol is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form 4-nitrophenoxyacetic acid.
Hydrazide Formation: Finally, 4-nitrophenoxyacetic acid is treated with hydrazine hydrate to yield this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenoxyacetic acid hydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming hydrazones when reacted with aldehydes or ketones.
Condensation: It can undergo condensation reactions with carbonyl compounds to form Schiff bases.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Aldehydes or ketones in the presence of an acid catalyst.
Condensation: Carbonyl compounds under acidic or basic conditions.
Major Products
Reduction: 4-Aminophenoxyacetic acid hydrazide.
Substitution: Various hydrazones.
Condensation: Schiff bases.
Scientific Research Applications
4-Nitrophenoxyacetic acid hydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Materials Science: It is employed in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is used in studies investigating enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-nitrophenoxyacetic acid hydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the hydrazide group can form stable complexes with metal ions or participate in hydrogen bonding with proteins.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylhydrazine: Similar structure but lacks the acetic acid moiety.
4-Nitrophenoxyacetic acid: Lacks the hydrazide group.
Phenoxyacetic acid hydrazide: Lacks the nitro group.
Uniqueness
4-Nitrophenoxyacetic acid hydrazide is unique due to the presence of both the nitro group and the hydrazide group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-nitrophenoxy)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c9-10-8(12)5-15-7-3-1-6(2-4-7)11(13)14/h1-4H,5,9H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPKZWIKLVUGKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226090 | |
Record name | Acetic acid, (4-nitrophenoxy)-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90226090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75129-74-7 | |
Record name | Acetic acid, (4-nitrophenoxy)-, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075129747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 75129-74-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77505 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, (4-nitrophenoxy)-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90226090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structures obtained for the two hydrazone compounds derived from 2-(4-nitrophenoxy)acetohydrazide?
A1: The single-crystal X-ray diffraction studies on N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide (compound 1) and N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide (compound 2) provide valuable insights into their three-dimensional structures [, ]. Understanding the spatial arrangement of atoms within these molecules is crucial for comprehending their interactions with biological targets, such as urease. The studies revealed that both compounds exhibit stabilizing hydrogen bonds and π···π interactions, which contribute to their overall stability. This information is fundamentally important for structure-based drug design and for understanding the compound's behavior in biological systems.
Q2: What is the reported biological activity of 2-(4-nitrophenoxy)acetohydrazide derivatives, and what makes them interesting for further research?
A2: The synthesized hydrazone derivatives of 2-(4-nitrophenoxy)acetohydrazide, specifically compounds 1 and 2, have demonstrated notable in vitro urease inhibitory activity []. Urease is an enzyme implicated in various pathological conditions, including peptic ulcers, stomach cancers, and urinary tract infections. The reported IC50 values of 8.4 μM for compound 1 and 20.2 μM for compound 2 suggest their potential as lead compounds for developing novel urease inhibitors. Further research is warranted to explore their efficacy and safety profiles in more detail, investigate their mechanism of action, and assess their potential for clinical application.
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